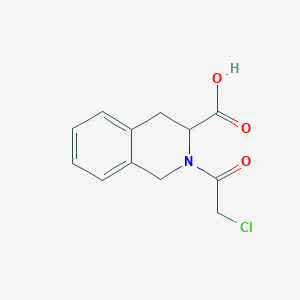

2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chloroacetyl group and a carboxylic acid group attached to a tetrahydroisoquinoline core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the acylation of tetrahydroisoquinoline derivatives. One common method is the reaction of 1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols, depending on the reagents and conditions used.

Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, leading to the formation of complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include amides, esters, thioesters, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are known for their neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may act by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in the brain . This action is particularly relevant in the context of Alzheimer's disease, where cholinergic dysfunction is a hallmark.

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with tetrahydroisoquinoline derivatives. These compounds may inhibit bacterial growth by interfering with essential metabolic pathways or disrupting bacterial cell membranes . This application is particularly promising for developing new antibiotics in an era of rising antibiotic resistance.

Material Science Applications

In addition to biological applications, this compound can be utilized in material science. Its unique structure allows it to serve as a building block for creating advanced materials with specific electronic or optical properties. This includes potential applications in organic electronics or as precursors for polymer synthesis.

Case Study: Anticancer Research

A study investigating the anticancer properties of tetrahydroisoquinoline derivatives found that certain modifications to the structure significantly enhanced their cytotoxicity against cancer cells. The study reported IC₅₀ values ranging from 1.9 to 7.52 µg/mL for various synthesized compounds . This highlights the importance of structural optimization in developing effective anticancer agents.

Case Study: Neuroprotective Mechanisms

Research focusing on neuroprotective mechanisms demonstrated that tetrahydroisoquinoline derivatives could prevent oxidative stress-induced neuronal damage in vitro. The compounds were shown to upregulate antioxidant defenses while downregulating pro-apoptotic factors . This dual action presents a compelling case for their use in neurodegenerative disease therapies.

Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | IC₅₀ values: 1.9 - 7.52 µg/mL |

| Neuroprotective Effects | Potential treatment for neurodegenerative diseases | Upregulation of antioxidants |

| Antimicrobial Activity | Inhibition of bacterial growth | Effective against various bacterial strains |

| Material Science | Building blocks for advanced materials | Potential use in organic electronics |

Mecanismo De Acción

The mechanism of action of 2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme mechanisms and drug development .

Comparación Con Compuestos Similares

Similar Compounds

2-Oxindole: Similar in structure but lacks the chloroacetyl group, making it less reactive in certain substitution reactions.

Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure but differ in their functional groups and reactivity.

Indole Derivatives: These compounds have a similar heterocyclic core but differ in their substitution patterns and biological activities.

Uniqueness

2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both a chloroacetyl group and a carboxylic acid group on the tetrahydroisoquinoline core. This combination of functional groups provides a versatile platform for various chemical modifications and applications in different fields of research .

Actividad Biológica

2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 1212098-06-0) is a compound belonging to the tetrahydroisoquinoline class, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₂H₁₂ClNO₃

- Molecular Weight : 253.68 g/mol

- CAS Number : 1212098-06-0

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The tetrahydroisoquinoline scaffold is known for its ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties.

Key Mechanisms:

- Neurotransmitter Modulation : Compounds in this class have been shown to interact with dopamine and serotonin receptors, which are crucial in neuropsychiatric disorders.

- Chloride Transport Enhancement : Analogous compounds have demonstrated the ability to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins, indicating potential therapeutic applications in cystic fibrosis .

- Antimicrobial Activity : Research indicates that tetrahydroisoquinoline derivatives possess antimicrobial properties against various pathogens .

Antimicrobial Properties

Studies have documented the antimicrobial efficacy of tetrahydroisoquinoline derivatives against a range of bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications at the carboxylic acid position can enhance antimicrobial potency.

Neuroprotective Effects

Research highlights the neuroprotective potential of tetrahydroisoquinoline derivatives in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and apoptosis in neuronal cells .

Case Studies

-

Cystic Fibrosis Research :

A series of analogs derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid were identified as potent enhancers of chloride transport in CFTR mutant cells. The most potent analogs exhibited EC₅₀ values below 10 nM, demonstrating their potential as therapeutic agents for cystic fibrosis . -

Neurodegenerative Disease Models :

In vitro studies have shown that certain tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). These findings suggest a promising avenue for developing treatments for conditions such as Alzheimer's disease .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-6-11(15)14-7-9-4-2-1-3-8(9)5-10(14)12(16)17/h1-4,10H,5-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRMJIHFUUWHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)CCl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836080 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.